Octadeca-1,11-diene

CAS No.: 65734-26-1

Cat. No.: VC19398610

Molecular Formula: C18H34

Molecular Weight: 250.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65734-26-1 |

|---|---|

| Molecular Formula | C18H34 |

| Molecular Weight | 250.5 g/mol |

| IUPAC Name | octadeca-1,11-diene |

| Standard InChI | InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3,14,16H,1,4-13,15,17-18H2,2H3 |

| Standard InChI Key | RDOISFNVZKNANZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC=CCCCCCCCCC=C |

Introduction

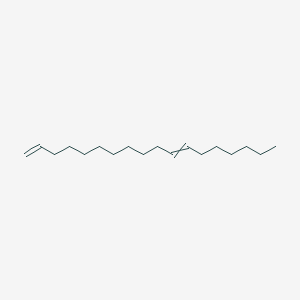

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

Octadeca-1,11-diene is systematically named according to IUPAC rules as (1Z,11Z)-octadeca-1,11-diene, denoting two double bonds in the cis configuration at carbons 1–2 and 11–12. Its molecular formula is C₁₈H₃₄, with a molecular weight of 250.5 g/mol, consistent with other octadecadienes . The isolated diene system distinguishes it from conjugated analogs like octadeca-9,11-dienoate, where double bonds are adjacent .

Stereochemical Considerations

The spatial arrangement of double bonds significantly impacts physicochemical behavior. For example, cis configurations introduce structural kinks, reducing melting points compared to trans isomers. Nuclear magnetic resonance (NMR) studies on analogous compounds, such as methyl octadeca-9Z,11E-dienoate, reveal distinct olefinic carbon shifts (δ 127–132 ppm) and coupling constants (J = 10–15 Hz for trans vs. J = 12–14 Hz for cis) . These techniques could similarly resolve the stereochemistry of octadeca-1,11-diene.

Table 1: Comparative Molecular Data for Octadecadienes

Synthesis and Isolation

Key Synthetic Routes

The synthesis of octadeca-1,11-diene may parallel methods used for analogous dienes. For instance, methyl santalbate (methyl octadec-11-en-9-ynoate) undergoes zinc-mediated reduction to yield methyl octadeca-9Z,11E-dienoate . Similarly, selective hydrogenation of alkynes or dehydrohalogenation of vicinal dihalides could generate the 1,11-diene system.

Challenges in Isomer-Specific Synthesis

Isolating pure isomers remains challenging due to the proximity of boiling points among octadecadienes. Chromatographic techniques, such as silver-ion HPLC, have been employed to separate cis and trans dienes in conjugated systems . For non-conjugated isomers like octadeca-1,11-diene, preparative gas chromatography or crystallization at low temperatures may enhance purity.

Physicochemical Properties

Thermal and Solubility Profiles

As a non-polar hydrocarbon, octadeca-1,11-diene is expected to exhibit:

-

Boiling Point: ~320–330°C (estimated via analogy to 1-octadecene, bp 315°C )

-

Melting Point: <0°C (due to cis configurations disrupting packing)

-

Solubility: Miscible with organic solvents (e.g., hexane, chloroform); insoluble in water .

Spectroscopic Identification

-

Infrared (IR): C-H stretching (~3000–3100 cm⁻¹ for =C-H) and C=C stretching (~1650 cm⁻¹).

-

¹³C NMR: Olefinic carbons at δ 125–135 ppm, with allylic carbons at δ 25–35 ppm .

Chemical Reactivity and Functionalization

Addition Reactions

The isolated double bonds undergo typical diene reactions:

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd) yields octadecane.

-

Halogenation: Electrophilic addition of Br₂ produces 1,2-dibromo-11,12-dibromooctadecane.

-

Epoxidation: Reaction with peracids forms bis-epoxides.

Applications and Industrial Relevance

Lubricant Additives

Long-chain dienes improve the viscosity index of synthetic lubricants. For example, 1-octadecene reduces friction in high-temperature engines . Octadeca-1,11-diene may serve a similar role.

Pharmaceutical Intermediates

Dienes are precursors in prostaglandin and leukotriene synthesis. The 1,11-diene system could act as a scaffold for bioactive molecule development .

Research Gaps and Future Directions

Current literature lacks direct studies on octadeca-1,11-diene, emphasizing the need for:

-

Stereoselective Synthesis: Developing catalysts for Z- or E-selective double bond formation.

-

Thermodynamic Studies: Measuring enthalpy of hydrogenation to quantify stability.

-

Biological Screening: Assessing antimicrobial or anticancer potential in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume